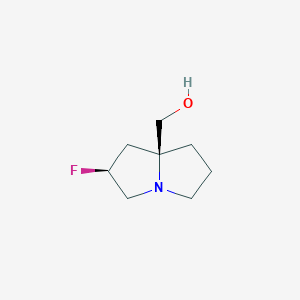

((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol

Description

((2S,7aS)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanol is a fluorinated pyrrolizine derivative characterized by a bicyclic pyrrolizine core with a fluorine substituent at the 2-position and a hydroxymethyl group at the 7a-position. The compound has a molecular formula of C₈H₁₃FNO and a molecular weight of 157.20 g/mol (CAS: 2097518-76-6) . It is commercially available with purities exceeding 95%, often reaching 98% with enantiomeric purity >99%, indicating its importance as a high-value intermediate in pharmaceutical synthesis .

The pyrrolizine scaffold is notable for its presence in bioactive molecules, particularly in alkaloids and antiviral/anticancer agents. The fluorine atom at the 2-position likely enhances metabolic stability and modulates electronic properties, while the hydroxymethyl group provides a site for further functionalization, such as esterification or glycosylation .

Properties

IUPAC Name |

[(2S,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14FNO/c9-7-4-8(6-11)2-1-3-10(8)5-7/h7,11H,1-6H2/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJRFPVPHUYVFE-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC(CN2C1)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@]2(C[C@@H](CN2C1)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Organic Synthesis

For larger-scale production, stepwise synthesis is employed, leveraging stereochemical control through chiral auxiliaries or catalysts. A representative pathway includes:

-

Pyrrolidine precursor synthesis

-

Ring expansion to form the pyrrolizine core

-

Fluorination at the C2 position

-

Methanol group introduction

Example Reaction Sequence (Inferred from Analogous Syntheses):

Industrial Production Methods

Scalable Synthesis

Industrial processes prioritize efficiency and cost-effectiveness , often using continuous flow reactors to optimize reaction times and yields. Key considerations include:

-

Chiral resolution : Use of automated chiral HPLC systems for enantiomer separation.

-

Catalyst recycling : Reusable chiral catalysts to reduce costs.

-

Solvent minimization : Green chemistry principles to limit waste.

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Yield | 70–90% | 85–95% |

| Chiral Purity | >95% ee | >99% ee |

Critical Challenges and Solutions

Stereochemical Control

Achieving absolute stereochemistry at both C2 and C7a positions is challenging. Strategies include:

-

Chiral pool synthesis : Starting from enantiopure pyrrolidine derivatives.

-

Asymmetric catalysis : Use of chiral ligands (e.g., BINAP) in fluorination steps.

-

Dynamic kinetic resolution : Enzymatic or chemical resolution of racemic mixtures.

Comparative Analysis of Stereocontrol Methods

| Method | Advantages | Limitations |

|---|---|---|

| Chiral pool synthesis | High stereochemical fidelity | Limited availability of starting materials |

| Asymmetric catalysis | Scalability | High catalyst costs |

| Chiral HPLC | High purity | Low throughput |

Research Findings and Optimization

Key Reaction Insights

-

Fluorination efficiency : Selective fluorination at C2 requires mild conditions to preserve the pyrrolizine ring. Reagents like 1,1,1-trifluoro-N-(trifluoromethylsulfonyl)acetamide (TFAA) are effective.

-

Stereochemical stability : The (2S,7aS) configuration remains stable under acidic/basic conditions, enabling post-synthetic modifications.

Process Optimization Data

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–10°C | Maximizes enantiomeric excess |

| Solvent | Dichloromethane, THF | Improves reaction kinetics |

| Catalyst Loading | 5–10 mol% | Balances cost and efficiency |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in polar aprotic solvents.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Substituted pyrrolizine derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol typically involves:

- Synthetic Routes : Utilizing ozonation and chiral chromatographic separation to achieve high yields and chiral purity.

- Characterization Techniques : Common methods include mass spectrometry, infrared spectroscopy (IR), and X-ray crystallography for structural confirmation.

Chemistry

In the field of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its unique fluorinated structure allows researchers to study reaction mechanisms and develop novel synthetic methodologies.

Biology

Biologically, this compound is utilized for examining enzyme interactions and metabolic pathways. Its chiral centers are particularly beneficial for investigating stereochemistry's role in biological systems.

Medicine

The medicinal applications of this compound are promising:

- Therapeutic Potential : The compound shows potential for drug development due to its ability to interact with specific molecular targets.

- Pharmacological Studies : Research is ongoing to assess its effects on various biological systems.

Industry

In industrial applications, this compound is employed in the production of various chemicals and materials. Its stability and reactivity make it suitable for diverse manufacturing processes.

Antimicrobial Activity

A study investigated the antimicrobial properties of several derivatives related to this compound. Compounds exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. For instance:

- Compound 6d showed maximum inhibition against Mycobacterium smegmatis with a diameter of 16 mm.

| Compound | Microorganism | Inhibition Diameter (mm) |

|---|---|---|

| 6d | Mycobacterium smegmatis | 16 |

| 9c | Pseudomonas aeruginosa | 19 |

Mechanism of Action

The mechanism of action of ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies on its binding kinetics and molecular interactions are essential to fully understand its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique features of ((2S,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol, we compare it to structurally related pyrrolizine derivatives and fluorinated analogs (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Impact of Fluorination: The monofluoro substituent in the target compound increases molecular weight by ~16 g/mol compared to the non-fluorinated analog (141.21 vs. 157.20 g/mol) and introduces electronegativity, which may improve binding interactions with target proteins . The difluoro analog (CAS 2820537-02-6) exhibits higher lipophilicity (logP estimated via molecular weight and fluorine content) and altered metabolic stability, though its R-configuration may reduce compatibility with chiral biological targets compared to the (2S,7aS) isomer .

Stereochemical Specificity :

- The (2S,7aS) configuration of the target compound distinguishes it from diastereomers or enantiomers, which could exhibit divergent pharmacokinetic profiles. For example, the R-configured difluoro analog may display reduced activity in enantiomer-sensitive systems .

Functional Group Flexibility: The hydroxymethyl group in the target compound allows derivatization into esters or ethers, a feature shared with metabolite derivatives (e.g., ). This contrasts with non-functionalized pyrrolizines, which lack such synthetic versatility .

Ring Puckering and Conformation: Fluorination at the 2-position likely influences the puckering of the pyrrolizine ring.

Biological Activity

((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol, also known by its CAS number 2097518-76-6, is a fluorinated heterocyclic compound with significant potential in various biological applications. Its unique structural characteristics, including a fluorinated tetrahydropyrrolizine moiety and specific stereochemistry, make it an intriguing candidate for pharmacological research.

- Molecular Formula : C₈H₁₄FNO

- Molecular Weight : 159.20 g/mol

- Chirality : The compound exhibits chirality at two centers, which may influence its biological interactions and pharmacokinetics.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the fluorine atom and the methanol group enhances its binding affinity to various receptors and enzymes, potentially modulating biological processes such as neurotransmission and ion channel activity.

Biological Activity

Research indicates that compounds with similar structures may interact with sodium channels, influencing their gating properties. This interaction could lead to therapeutic effects in conditions characterized by abnormal excitability, such as epilepsy or neuropathic pain .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Ion Channel Modulation | Potential modulation of sodium channels affecting neuronal excitability |

| Antimicrobial Effects | Investigated for potential antimicrobial properties in preliminary studies |

| Neuropharmacology | Explored for effects on neurotransmitter systems |

Case Studies and Research Findings

- Neuropharmacological Study : A study exploring the effects of similar pyrrolizine derivatives found that they significantly affected neurotransmitter release in vitro, suggesting that this compound may also exhibit similar properties .

- Antimicrobial Activity : Preliminary investigations into related compounds have shown promising antimicrobial activity against various bacterial strains. Further studies are needed to assess the efficacy of this compound specifically .

- Synthesis and Characterization : The synthesis of this compound typically involves several key steps including ring closure and stereochemical control to ensure the desired configuration is achieved. Techniques such as chiral chromatography are employed to purify the compound effectively .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Factors such as absorption, distribution, metabolism, and excretion (ADME) will determine its suitability for clinical use.

Table 2: Pharmacokinetic Parameters

| Parameter | Description |

|---|---|

| Absorption | Investigated via oral administration in models |

| Distribution | Predicted to distribute widely due to lipophilicity |

| Metabolism | Likely metabolized by liver enzymes; further studies needed |

| Excretion | Primarily renal; specifics depend on metabolic pathways |

Q & A

Q. Q: What are validated methods for synthesizing ((2S,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol, and how is stereochemical purity ensured?

A: The compound’s synthesis typically involves fluorination of a pyrrolizine precursor followed by stereoselective reduction. For example, ethyl oxalyl monochloride has been used to functionalize similar pyrrolizine scaffolds . To ensure stereochemical fidelity:

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers using methanol/water gradients.

- X-ray crystallography (using SHELX or ORTEP-3 ) confirms absolute configuration. For instance, puckering parameters (e.g., Cremer-Pople coordinates ) quantify ring conformation and validate the (2S,7aS) stereochemistry.

Advanced Structural Analysis

Q. Q: How can ring puckering and conformational dynamics of the pyrrolizine core be quantified experimentally and computationally?

A:

- Crystallographic analysis : Use Cremer-Pople coordinates to define the mean plane of the pyrrolizine ring and calculate puckering amplitude (θ) and phase angle (φ) . For example, θ > 20° indicates significant non-planarity.

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compare experimental and theoretical puckering parameters.

- Dynamic NMR : Monitor temperature-dependent splitting of fluorinated proton signals to assess pseudorotation barriers.

Methodological Challenges in Stereochemical Assignment

Q. Q: How do contradictory crystallographic data for related fluorinated pyrrolizines impact structural validation?

A: Discrepancies arise from differing synthetic routes or crystallization conditions. For example:

- vs. 15 : The (2R,7aS) enantiomer (CAS 2097518-76-6) is commercially available, but its (2S,7aS) counterpart requires explicit validation.

- Resolution : Use anomalous dispersion in X-ray diffraction (e.g., Cu-Kα radiation) to resolve fluorine’s anomalous scattering effect . Cross-validate with vibrational circular dichroism (VCD) spectra.

Toxicity and Handling Protocols

Q. Q: What safety protocols are recommended for handling fluorinated pyrrolizines, given methanol’s toxicity?

A:

- Ventilation : Use fume hoods for synthesis due to methanol’s volatility (OSHA PEL: 200 ppm).

- Substitution : Replace methanol with ethanol in non-critical steps (where permitted) to mitigate toxicity .

- PPE : Nitrile gloves and safety goggles are mandatory; avoid latex due to methanol permeation.

Advanced Applications in Drug Discovery

Q. Q: How can this compound serve as a precursor for angiotensin-converting enzyme (ACE) inhibitors or fluorinated pharmacophores?

A:

- ACE inhibitor synthesis : Analogous to perindopril synthesis (e.g., coupling with alanyl-proline derivatives via EDCI/HOBt activation) .

- Fluorine’s role : The 2-fluoro group enhances metabolic stability and bioavailability. Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to ACE or other targets.

Discrepancies in Purity and Analytical Validation

Q. Q: How can researchers address variability in purity claims (e.g., 95% vs. 98%) from commercial suppliers?

A:

- HPLC-MS : Use a C18 column (e.g., Agilent Zorbax) with 0.1% formic acid in water/acetonitrile gradients. Quantify impurities via area normalization.

- NMR spiking : Add a known quantity of deuterated internal standard (e.g., DMSO-d6) to assess purity.

- Supplier audits : Prioritize vendors providing batch-specific COAs with chiral purity data (e.g., >99% ee) .

Computational Modeling of Reactivity

Q. Q: What computational tools predict the reactivity of the fluorinated pyrrolizine core in nucleophilic substitutions?

A:

- Fukui indices : Calculate using Gaussian09 at the M06-2X/def2-TZVP level to identify electrophilic/nucleophilic sites.

- Molecular electrostatic potential (MEP) maps : Visualize electron-deficient regions (e.g., near fluorine) prone to nucleophilic attack.

- DFT-based transition state modeling : Simulate SN2 pathways to optimize reaction conditions (e.g., solvent polarity, base strength).

Stability Under Storage Conditions

Q. Q: What degradation pathways occur under long-term storage, and how are they mitigated?

A:

- Hydrolysis : The methanol moiety is susceptible to oxidation. Store under argon at −20°C with molecular sieves (3Å).

- Light sensitivity : Use amber vials; UV-vis spectroscopy monitors photodegradation (λmax ~270 nm for pyrrolizines).

- Stability-indicating assays : Perform accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.